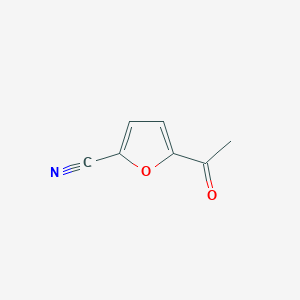
3-アミノピペリジン-2-オン塩酸塩
概要
説明
3-Aminopiperidin-2-one hydrochloride: is a chemical compound with the molecular formula C5H11ClN2O . It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties and reactivity .
科学的研究の応用
3-Aminopiperidin-2-one hydrochloride has numerous applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and resins
生化学分析
Biochemical Properties
3-Aminopiperidin-2-one hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can be used as a building block for the synthesis of complex molecules such as 5-hydroxy-2-[(3S)-2-oxo-3-piperidinyl]-1H-isoindole-1,3(2H)-dione . The compound’s interactions with enzymes and proteins are crucial for its function in biochemical pathways. These interactions often involve hydrogen bonding and electrostatic interactions, which stabilize the compound within the active sites of enzymes and proteins.
Cellular Effects
3-Aminopiperidin-2-one hydrochloride has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to act as a biomarker for diagnosing the silent phase of Alzheimer’s disease . The compound’s impact on cell signaling pathways can lead to changes in gene expression, which in turn affects cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of 3-Aminopiperidin-2-one hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific enzymes, altering their activity and thus influencing biochemical pathways. For instance, it can inhibit or activate enzymes involved in metabolic processes, leading to changes in the levels of metabolites and overall cellular function . Additionally, 3-Aminopiperidin-2-one hydrochloride can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Aminopiperidin-2-one hydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3-Aminopiperidin-2-one hydrochloride is relatively stable under inert atmosphere and room temperature conditions . Its degradation products and long-term effects on cellular function need to be further investigated through in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 3-Aminopiperidin-2-one hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving cellular function. At higher doses, it may cause toxic or adverse effects. For instance, high doses of 3-Aminopiperidin-2-one hydrochloride can lead to acute toxicity and eye irritation . It is essential to determine the optimal dosage that maximizes the compound’s benefits while minimizing its adverse effects.
Metabolic Pathways
3-Aminopiperidin-2-one hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. The compound’s role as a human metabolite highlights its importance in metabolic reactions . Additionally, 3-Aminopiperidin-2-one hydrochloride can influence metabolic flux and metabolite levels by modulating enzyme activity and gene expression.
Transport and Distribution
The transport and distribution of 3-Aminopiperidin-2-one hydrochloride within cells and tissues are critical for its function. The compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects . The distribution of 3-Aminopiperidin-2-one hydrochloride within tissues can also influence its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of 3-Aminopiperidin-2-one hydrochloride is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression . Understanding the subcellular localization of 3-Aminopiperidin-2-one hydrochloride can provide insights into its mechanism of action and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 3-Aminopiperidin-2-one hydrochloride typically involves the reduction of 3-Aminopiperidin-2-one with lithium aluminum hydride in a solvent such as tetrahydrofuran. The reaction mixture is maintained at a temperature between 45°C and 70°C to form 3-Aminopiperidine, which is then reacted with hydrochloric acid to produce 3-Aminopiperidin-2-one hydrochloride .
Industrial Production Methods: Industrial production methods for 3-Aminopiperidin-2-one hydrochloride often involve large-scale synthesis using similar reduction techniques. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for research and industrial applications .
化学反応の分析
Types of Reactions: 3-Aminopiperidin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions are commonly used in its synthesis.
Substitution: The amino group can participate in substitution reactions with various reagents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various piperidone derivatives, while substitution reactions can produce a wide range of substituted piperidines .
作用機序
The mechanism of action of 3-Aminopiperidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a Bronsted base, accepting protons from donor molecules. This property allows it to participate in various biochemical reactions and pathways, influencing the activity of enzymes and other biomolecules .
類似化合物との比較
3-Aminopiperidine: A closely related compound with similar chemical properties.
2-Piperidinone: Another piperidine derivative with different functional groups.
3-Amino-3-azabicyclo[3.3.0]octane hydrochloride: A structurally similar compound with unique reactivity
Uniqueness: 3-Aminopiperidin-2-one hydrochloride is unique due to its specific functional groups and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial use .
特性
IUPAC Name |
3-aminopiperidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.ClH/c6-4-2-1-3-7-5(4)8;/h4H,1-3,6H2,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAYLURYAOXTTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00600004 | |
| Record name | 3-Aminopiperidin-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00600004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138377-80-7 | |
| Record name | 3-Aminopiperidin-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00600004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B166840.png)









![[2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 3-hydroxyquinoline-2-carboxylate](/img/structure/B166866.png)



